molecular formula C21H26N2O3 B2844696 N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-2-(naphthalen-2-yloxy)acetamide CAS No. 2380183-12-8

N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B2844696
CAS No.: 2380183-12-8
M. Wt: 354.45
InChI Key: BICZVBMVWNASIZ-UHFFFAOYSA-N
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Description

N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-2-(naphthalen-2-yloxy)acetamide is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a morpholine ring, a cyclobutyl group, and a naphthalene moiety, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-2-(naphthalen-2-yloxy)acetamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-2-(naphthalen-2-yloxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert ketones or aldehydes within the molecule to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dimethylformamide, tetrahydrofuran, ethanol

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-2-(naphthalen-2-yloxy)acetamide has significant potential in several scientific research fields:

Mechanism of Action

The mechanism of action of N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-2-(naphthalen-2-yloxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring and naphthalene moiety play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. Detailed studies on the pathways involved are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-2-(naphthalen-2-yloxy)acetamide stands out due to its combination of a morpholine ring, cyclobutyl group, and naphthalene moiety. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-[(1-morpholin-4-ylcyclobutyl)methyl]-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c24-20(15-26-19-7-6-17-4-1-2-5-18(17)14-19)22-16-21(8-3-9-21)23-10-12-25-13-11-23/h1-2,4-7,14H,3,8-13,15-16H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICZVBMVWNASIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNC(=O)COC2=CC3=CC=CC=C3C=C2)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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